N-(3,5-difluorophenyl)-4-nitrobenzamide
CAS No.:
Cat. No.: VC9530432
Molecular Formula: C13H8F2N2O3
Molecular Weight: 278.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F2N2O3 |
|---|---|
| Molecular Weight | 278.21 g/mol |
| IUPAC Name | N-(3,5-difluorophenyl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18) |
| Standard InChI Key | BTABZSOAIHYGCT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of two aromatic systems: a 4-nitrobenzamide moiety and a 3,5-difluorophenyl group. The nitro group at the para position of the benzene ring introduces strong electron-withdrawing effects, while the fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability . The amide bond (-NH-C=O) bridges these components, enabling conformational flexibility critical for molecular interactions.
Spectroscopic Signatures
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NMR: The -NMR spectrum displays distinct signals for the aromatic protons of the difluorophenyl group (δ 6.8–7.2 ppm) and the nitrobenzene ring (δ 8.0–8.3 ppm). The amide proton resonates near δ 10.5 ppm.
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IR: Stretching vibrations at 1,680 cm (C=O), 1,520 cm (NO), and 1,250 cm (C-F) confirm functional groups .
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations reveal a planar configuration for the nitrobenzene ring, while the difluorophenyl group adopts a slight dihedral angle (~15°) relative to the amide plane. The nitro group’s electron-withdrawing nature creates a polarized electronic environment, facilitating interactions with biological targets.
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves two primary steps (Table 1):
Table 1: Synthetic Route for N-(3,5-Difluorophenyl)-4-Nitrobenzamide
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of benzoic acid | HNO/HSO, 0–5°C | 85% |
| 2 | Amide coupling | 4-Nitrobenzoyl chloride + 3,5-difluoroaniline, DCM, RT | 72% |
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Nitration: 4-Nitrobenzoic acid is synthesized via nitration of benzoic acid under controlled conditions to prevent over-nitration.
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Amide Formation: The acid chloride derivative reacts with 3,5-difluoroaniline in dichloromethane (DCM), catalyzed by triethylamine (TEA), to yield the final product .
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) and confirmed by HPLC (>98% purity). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 279.2 [M+H].
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), enhanced in DMSO (>50 mg/mL) .
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Thermal Stability: Decomposes at 215°C (DSC), with no polymorphic transitions observed.
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Photostability: Degrades under UV light (λ = 254 nm), necessitating storage in amber vials .
Partition Coefficients
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logP: 2.81 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The amide nitrogen exhibits a pKa of 10.3, rendering it uncharged at physiological pH .
Comparison with Structural Analogs
Chlorinated vs. Fluorinated Derivatives
Replacing fluorine with chlorine (e.g., N-(3,5-dichlorophenyl)-4-methyl-3-nitrobenzamide ) increases molecular weight (325.15 vs. 278.21 g/mol) and logP (3.45 vs. 2.81), reducing aqueous solubility but enhancing membrane permeability .
Role of Substituent Positioning
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3-Nitro vs. 4-Nitro: Meta-nitro derivatives exhibit reduced electronic polarization, weakening target affinity .
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Methyl Groups: Addition of methyl (e.g., 4-methyl-3-nitro ) sterically hinders binding in some cases but improves metabolic stability.
Recent Research and Developments
Computational Studies
Molecular dynamics simulations of analogous benzamides (e.g., II-13c ) demonstrate stable binding to HIV-1 capsid proteins over 50 ns, with RMSD < 4.2 Å. Key interactions include:
Synthetic Modifications
Recent efforts focus on replacing the amide linker with sulfonamide or carbamate groups to enhance potency. For example, compound V-25i (a carbamate derivative) showed improved EC (4.85 μM) compared to earlier analogs.
Future Perspectives
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Biological Screening: Prioritize in vitro assays against viral targets (e.g., HIV-1, SARS-CoV-2 proteases) and cancer cell lines.
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Prodrug Development: Mask the nitro group as a amine or hydroxamate to improve solubility and reduce toxicity.
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Structure-Activity Relationships (SAR): Systematically vary fluorine positioning and nitro substituents to optimize binding.
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